Acetamide, 2-(benzoimidazol-1-yl)-N-phenethyl-
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Overview
Description
2-(1H-1,3-BENZODIAZOL-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzodiazole ring fused with an acetamide group and a phenylethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Acetamide Group: The acetamide group is introduced by reacting the benzodiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of Phenylethyl Side Chain: The phenylethyl side chain is attached via a nucleophilic substitution reaction, where the benzodiazole-acetamide intermediate reacts with a phenylethyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, electrophiles, suitable solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1H-1,3-Benzodiazol-1-yl)ethyl(2-phenylethyl)amine
- 3-(1H-1,3-Benzodiazol-1-yl)propyl(2-phenylethyl)amine
Uniqueness
Compared to similar compounds, 2-(1H-1,3-BENZODIAZOL-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its combination of a benzodiazole ring, acetamide group, and phenylethyl side chain makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17N3O |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H17N3O/c21-17(18-11-10-14-6-2-1-3-7-14)12-20-13-19-15-8-4-5-9-16(15)20/h1-9,13H,10-12H2,(H,18,21) |
InChI Key |
CAHHWKPTYNNMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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